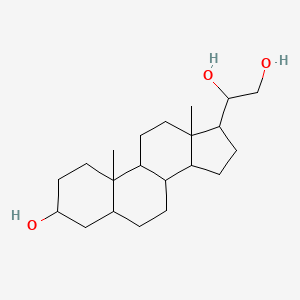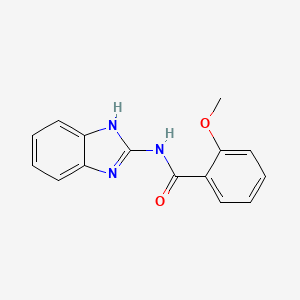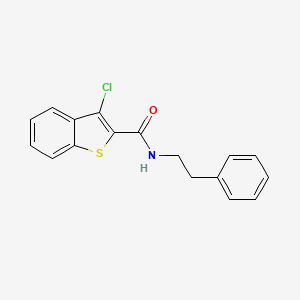
4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol involves multiple steps, typically starting with the preparation of the core naphthalene structure. The synthetic route includes:
Formation of the naphthalene core: This involves cyclization reactions under specific conditions.
Introduction of substituents: Bromine and chlorine atoms are introduced through halogenation reactions.
Formation of the diaza-cyclopenta structure: This step involves the use of diazotization and cyclization reactions.
Final assembly: The phenol group is introduced in the final step through a substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-BR-2-(2-(4-BR-PH)-8-CL-2H-5-Oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)phenol include:
- 4-(4-BR-PHENYL)-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 2-(4-BR-PHENYL)-4-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 8-BR-4-PHENYL-2-P-TOLYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE .
These compounds share structural similarities but differ in their substituents and specific properties, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C22H15Br2ClN2O2 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
4-bromo-2-[2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C22H15Br2ClN2O2/c23-13-3-1-12(2-4-13)18-11-19-16-10-15(25)6-8-21(16)29-22(27(19)26-18)17-9-14(24)5-7-20(17)28/h1-10,19,22,28H,11H2 |
InChI Key |
WAUXDRMTPJUKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


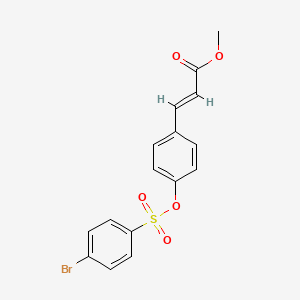


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
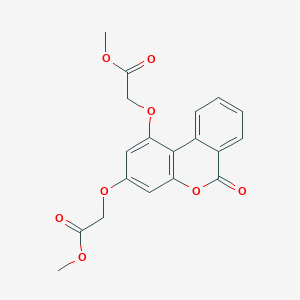
![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
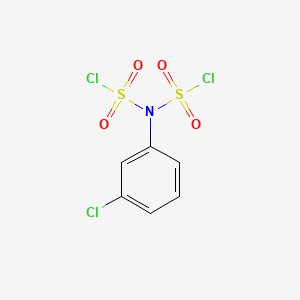
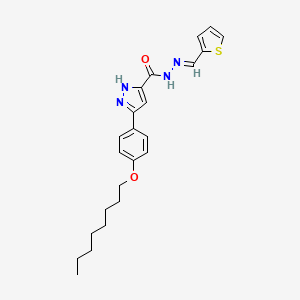
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)
